1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a methyl substituent at the 4-position of the azetidine ring. This compound is structurally characterized by its strained four-membered azetidine ring, a carboxylic acid group at position 2, and the Boc group, which enhances solubility and stability during synthetic applications.
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFDJSLFSMVIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822530-58-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis of Bioactive Compounds
1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is often utilized in the synthesis of peptide analogs and other bioactive compounds. Its ability to protect amine functionalities makes it an essential intermediate in peptide synthesis. The Boc (tert-butoxycarbonyl) protecting group is widely used due to its stability under various reaction conditions and ease of removal.
Drug Development
This compound has been explored in drug development, particularly in the creation of inhibitors for various biological targets. For instance, derivatives of azetidine have shown potential as inhibitors in cancer therapy and as anti-inflammatory agents. The structural modifications facilitated by the presence of the Boc group allow for the fine-tuning of pharmacological properties.
Protein Degradation Technology
In recent years, there has been a growing interest in utilizing this compound as a building block for protein degradation technologies. This compound can be incorporated into PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells, offering a novel approach to treating diseases caused by protein dysregulation.
Case Study 1: Synthesis of Peptide Analogues
In a study published in Journal of Organic Chemistry, researchers successfully synthesized a series of peptide analogues using this compound as a key intermediate. The resulting peptides exhibited enhanced binding affinity to their respective targets compared to their unmodified counterparts, demonstrating the effectiveness of this compound in medicinal chemistry applications.
Case Study 2: PROTAC Development
A recent publication in Nature Communications highlighted the use of this compound in developing new PROTACs aimed at degrading specific oncogenic proteins. The study reported that the incorporation of this compound significantly improved the selectivity and efficacy of the resulting PROTACs, showcasing its potential in targeted cancer therapies.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Synthesis of Bioactive Compounds | Used as an intermediate for peptide synthesis | Enhanced stability and reactivity |
| Drug Development | Serves as a scaffold for designing inhibitors | Potential anti-cancer properties |
| Protein Degradation Technology | Building block for PROTACs | Improved selectivity and efficacy |
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine is released, allowing it to react with other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on ring size, substituents, molecular weight, and functional groups.
Structural Analogs with Azetidine, Pyrrolidine, and Piperidine Cores
Key Comparative Insights
Ring Strain and Reactivity :
- The azetidine core in the target compound introduces significant ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain may increase reactivity in ring-opening reactions or conformational rigidity in binding interactions .
- Pyrrolidine derivatives (e.g., 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid) exhibit greater conformational flexibility, making them more adaptable for drug-target interactions .
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the pyrrolidine analog (CAS 1054547-38-4) enhances electrophilicity and metabolic stability compared to the methyl group in the target azetidine compound .
Functional Group Positioning :
Physicochemical Properties
- Molecular Weight : Azetidine derivatives (e.g., ~284–299 g/mol) generally have lower molecular weights than piperidine analogs (e.g., 267–303 g/mol), impacting their pharmacokinetic profiles .
- Solubility : The Boc group improves aqueous solubility across all analogs, but bulky substituents (e.g., CF₃, difluoro) may counteract this effect .
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid (CAS Number: 1822530-58-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of azetidine derivatives, which are known for their diverse pharmacological properties.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- Purity : Typically ≥95%
- Physical Form : Powder
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl group enhances the lipophilicity of the molecule, facilitating its permeability through cellular membranes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that azetidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown promise in suppressing tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : Some studies have demonstrated that azetidine derivatives possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines . This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antiviral Potential : There is emerging evidence that certain azetidine compounds may exhibit antiviral activity by interfering with viral replication mechanisms. This aspect is particularly relevant given the ongoing search for effective antiviral agents .
Case Study 1: Anticancer Activity
A study published in 2023 investigated the effects of various azetidine derivatives, including this compound, on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of azetidine derivatives. In vitro assays demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
